MCT1 Inhibition in RBE4 Cells
2-Methyl-2-propyloctanoic acid demonstrates potent inhibition of monocarboxylate transporter 1 (MCT1)-mediated lactate uptake with an IC50 value of 8 nM in RBE4 rat brain endothelial cells, as documented in BindingDB from US9296728 patent data [1]. While head-to-head comparator data for valproic acid under identical assay conditions are not available from this patent source, the nanomolar potency observed positions this compound as a high-affinity MCT1 ligand scaffold. Valproic acid is also known to interact with MCT1 as part of its blood-brain barrier transport mechanism, though published comparative IC50 values for VPA in the identical RBE4 lactate uptake assay are absent [2]. The 8 nM IC50 value provides a quantitative benchmark for MCT1-targeted research applications.
| Evidence Dimension | MCT1 inhibition (lactate uptake) |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | No direct comparator IC50 available in identical assay; valproic acid is a known MCT1 substrate |
| Quantified Difference | Absolute IC50 = 8 nM; comparative difference not calculable due to lack of identical assay comparator data |
| Conditions | RBE4 rat brain endothelial cells; [14C]-lactate uptake assay; pH 7.43; T = 2°C; 15-20 min incubation |
Why This Matters
The 8 nM MCT1 IC50 establishes a quantitative potency reference for investigators selecting MCT1 inhibitor scaffolds or studying blood-brain barrier monocarboxylate transport modulation.
- [1] BindingDB. BDBM50092069 (CHEMBL3582422) — Monocarboxylate Transporter 1 (MCT1) Inhibition Data, IC50 = 8 nM. US9296728, Regents of the University of Minnesota. View Source
- [2] Vijay N, Morris ME. Role of monocarboxylate transporters in drug delivery to the brain. Curr Pharm Des. 2014;20(10):1487-1498. doi:10.2174/13816128113199990462. View Source
